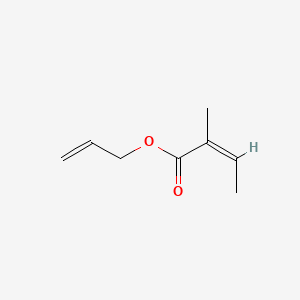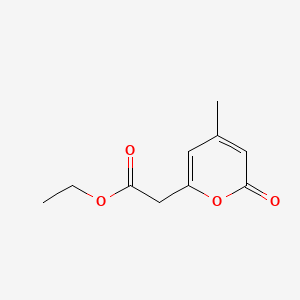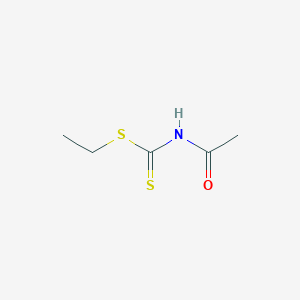
(Z)-Non-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Non-6-enoic acid is an unsaturated fatty acid with the molecular formula C9H16O2 It features a double bond in the Z (cis) configuration at the sixth carbon atom, which gives it unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Non-6-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of esters derived from the corresponding alcohols and alkenes. Another method includes the use of Grignard reagents, where the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which is then reacted with carbon dioxide to yield the carboxylic acid.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the isomerization of other unsaturated fatty acids. This method often employs metal catalysts under controlled temperature and pressure conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Non-6-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert it to nonanoic acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of light or a radical initiator.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Nonanoic acid.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-Non-6-enoic acid is used as a building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules. Its unique structure allows for the creation of materials with specific properties.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a signaling molecule in various biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. Its ability to modify the properties of materials makes it valuable in industrial applications.
Wirkmechanismus
The mechanism by which (Z)-Non-6-enoic acid exerts its effects involves its interaction with cell membranes and enzymes. The double bond in the Z configuration allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Nonanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
Oleic acid: An unsaturated fatty acid with a double bond in the Z configuration but at a different position (ninth carbon).
Uniqueness: (Z)-Non-6-enoic acid’s unique feature is the position and configuration of its double bond, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and structural characteristics are required.
Eigenschaften
CAS-Nummer |
41653-99-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(Z)-non-6-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3- |
InChI-Schlüssel |
ZPSOISAMGWYNQX-ARJAWSKDSA-N |
Isomerische SMILES |
CC/C=C\CCCCC(=O)O |
Kanonische SMILES |
CCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)





![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)

